4H,6H,7H-furo[3,2-c]pyran-4,6-dione
Overview
Description
“4H,6H,7H-furo[3,2-c]pyran-4,6-dione” is a chemical compound with the CAS Number: 1620989-26-5 . It has a molecular weight of 152.11 . The IUPAC name for this compound is 4H-furo[3,2-c]pyran-4,6(7H)-dione . The InChI code for this compound is 1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 .
Molecular Structure Analysis
The molecular structure of “4H,6H,7H-furo[3,2-c]pyran-4,6-dione” can be represented by the InChI code 1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 . This indicates that the compound consists of 7 carbon atoms, 4 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“4H,6H,7H-furo[3,2-c]pyran-4,6-dione” is a powder . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Antibiotic Applications
The pyran derivatives, including 4H,6H,7H-furo[3,2-c]pyran-4,6-dione , have been studied for their antibiotic properties. These compounds can be synthesized using a multicomponent reaction (MCR) approach, which is favored for its high efficiency and green chemistry principles . The antibiotic potential of these derivatives makes them valuable in the development of new treatments for bacterial infections.
Anti-inflammatory and Anti-malarial Properties
These compounds also exhibit anti-inflammatory and anti-malarial properties, making them significant in the pharmaceutical industry for the development of drugs to treat conditions like malaria and chronic inflammation . Research in this area focuses on enhancing the efficacy and reducing the side effects of existing medications.
Antimicrobial and Antiviral Research
In the field of antimicrobial and antiviral research, 4H,6H,7H-furo[3,2-c]pyran-4,6-dione derivatives are explored for their potential to inhibit the growth of various pathogens. This research is crucial in the era of increasing antibiotic resistance .
Anti-diabetic and Anti-tumor Studies
The anti-diabetic and anti-tumor activities of pyran derivatives are being actively researched. These studies aim to understand the mechanisms through which these compounds affect cancerous cells and blood sugar levels, contributing to the development of new therapies .
Agricultural Applications: Herbicidal and Insecticidal
In agriculture, the herbicidal and insecticidal properties of pyran derivatives are of great interest. These compounds could provide more environmentally friendly alternatives to traditional pesticides and herbicides, helping to protect crops while reducing ecological impact .
Synthetic Chemistry: Organic Precursors
Finally, in synthetic chemistry, these heterocycles serve as organic precursors. They contribute to the field by enabling the synthesis of complex molecules, which can have various applications in material science, medicinal chemistry, and more .
Safety And Hazards
The safety information available indicates that “4H,6H,7H-furo[3,2-c]pyran-4,6-dione” has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7H-furo[3,2-c]pyran-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIPEKSWVBEWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CO2)C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,6H,7H-furo[3,2-c]pyran-4,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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